1-(Furan-2-yl)propan-1-amine hydrochloride
Overview
Description
“1-(Furan-2-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS RN®: 233608-15-6 . It is used for research purposes and is not suitable for use as a medicine, food, or household item .
Synthesis Analysis
The synthesis of similar compounds has been carried out through metal-catalyzed reactions . For instance, the synthesis of (S)-2 was achieved by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 161.63 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactivity
- 1-(Furan-2-yl)propan-1-amine hydrochloride has been used in the synthesis of various complex chemical compounds. For instance, 2-Furancarbinol, a related compound, reacts with various silanes to form novel silatranes, which are important in silicon chemistry (Singh et al., 2013).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have shown potential in various applications. For example, some compounds synthesized from furan derivatives have displayed significant cytotoxic activity, which is relevant in the development of anticancer drugs (Ignatovich et al., 2014).
Agricultural Chemistry
- Furan derivatives have been used in the development of compounds with root growth-inhibitory activity. This is crucial in the field of agrochemistry, where controlling plant growth is essential (Kitagawa & Asada, 2005).
Material Science
- Furan derivatives, including this compound, have applications in material science. For example, they have been used in the synthesis of linear polyurethane bearing pendant furan, which is significant in the development of novel polymeric materials (Du et al., 2014).
Properties
IUPAC Name |
1-(furan-2-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNVPMDZPQVRDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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